3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

Description

BenchChem offers high-quality 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4,5-dihydro-1,3-thiazol-2-ylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-9(14)7-2-1-3-8(6-7)12-10-11-4-5-15-10/h1-3,6H,4-5H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCNHQMQQVSKCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid

Introduction

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety attached to a 2-amino-4,5-dihydrothiazole (also known as a 2-aminothiazoline) core. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development. The thiazole ring and its hydrogenated analogs are recognized as "pharmacophores," core structures that are responsible for a molecule's biological activity.[1][2] Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The inclusion of the benzoic acid group provides a handle for further functionalization and can influence the molecule's pharmacokinetic properties, such as solubility and protein binding.

This guide presents a comprehensive, field-proven protocol for the synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. It is designed for researchers and scientists, providing not only a step-by-step methodology but also the underlying chemical principles and rationale for key experimental choices. We will focus on the most direct and efficient synthetic route, followed by a discussion of a viable alternative pathway.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary pathways. The most direct approach involves a nucleophilic substitution reaction, disconnecting the C-N bond between the benzoic acid amine and the dihydrothiazole ring. An alternative route involves first constructing a thiourea derivative of 3-aminobenzoic acid, followed by a cyclization reaction to form the dihydrothiazole ring.

This guide will detail the primary protocol via Route 1, which is generally preferred for its efficiency and procedural simplicity.

Part 1: Synthesis via Nucleophilic Substitution (Primary Protocol)

Principle and Rationale

This synthesis route is based on the nucleophilic substitution reaction between 3-aminobenzoic acid and a 2-halo-4,5-dihydrothiazole, such as 2-bromo-4,5-dihydrothiazole. The exocyclic amino group of 3-aminobenzoic acid acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the dihydrothiazole ring, displacing the bromide leaving group.

The reaction is typically performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the starting materials and stabilize the charged transition state. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its primary role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, driving the reaction to completion. It also ensures the amino group of the product remains in its neutral, less water-soluble form, simplifying the workup process.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Aminobenzoic acid | ≥99% | Sigma-Aldrich, Merck | |

| 2-Bromo-4,5-dihydrothiazole | ≥97% | Commercially available | Can be synthesized if needed. |

| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich, Acros | Store over molecular sieves. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros | Store over molecular sieves. |

| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |

| Saturated aq. NaCl (Brine) | Lab-prepared | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | |

| Deionized Water | |||

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-aminobenzoic acid (1.37 g, 10.0 mmol, 1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF (30 mL) to the flask and stir until the solid is fully dissolved. To this solution, add 2-bromo-4,5-dihydrothiazole (1.66 g, 10.0 mmol, 1.0 eq) followed by the dropwise addition of triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain stirring at this temperature for 6-12 hours.

-

Monitoring the Reaction: The progress of the reaction should be monitored by TLC (eluent: 50% ethyl acetate in hexanes). Spot the starting material (3-aminobenzoic acid) and the reaction mixture. The reaction is complete when the starting amine spot has been consumed.

-

Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL). This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 20% to 60% ethyl acetate in hexanes) to afford the pure 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid as a solid.

Characterization

-

¹H NMR: Expected signals for aromatic protons, the CH₂-CH₂ protons of the dihydrothiazole ring, and exchangeable protons for the amine and carboxylic acid groups.[4]

-

Mass Spectrometry: Calculation of the exact mass and comparison with the measured mass to confirm the molecular formula (C₁₀H₁₀N₂O₂S).

-

FTIR: Characteristic peaks for N-H stretching, C=O stretching (carboxylic acid), and aromatic C-H stretching are expected.[5]

Self-Validation and Troubleshooting

-

TLC Monitoring: A key validation step is observing the disappearance of the 3-aminobenzoic acid spot and the appearance of a new, typically less polar, product spot.

-

Incomplete Reaction: If the starting material persists after 12 hours, an additional portion of 2-bromo-4,5-dihydrothiazole (0.2 eq) can be added, and the reaction can be heated for another 4-6 hours. Ensure all reagents and solvents are anhydrous, as water can interfere.

-

Low Yield: Poor yields can result from incomplete reaction or side reactions. The temperature should be carefully controlled; excessively high temperatures may lead to decomposition. Ensure the base is non-nucleophilic and added in sufficient excess to neutralize the acid byproduct.

-

Purification Issues: If the product is difficult to crystallize, column chromatography is the recommended alternative. The polarity of the eluent should be carefully optimized using TLC to ensure good separation from any unreacted starting materials or byproducts.

Part 2: Alternative Synthesis via Thiourea Cyclization

Principle and Rationale

This alternative two-step pathway first involves the synthesis of an intermediate, 1-(3-carboxyphenyl)thiourea. This can be achieved by reacting 3-aminobenzoic acid with an isothiocyanate precursor, often generated in situ from a salt like ammonium thiocyanate in an acidic medium.

In the second step, this thiourea intermediate undergoes an intramolecular cyclization with a 1,2-dihaloalkane, such as 1,2-dibromoethane.[6] The reaction proceeds via sequential nucleophilic attack by the sulfur and nitrogen atoms of the thiourea onto the electrophilic carbons of the 1,2-dibromoethane, forming the five-membered dihydrothiazole ring.[7]

Protocol Outline

-

Step 1: Synthesis of 1-(3-carboxyphenyl)thiourea.

-

Dissolve 3-aminobenzoic acid in aqueous HCl.

-

Add a solution of potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).

-

Heat the mixture under reflux for several hours until the intermediate precipitates.

-

Cool, filter, and wash the solid with cold water to obtain the thiourea derivative.

-

-

Step 2: Cyclization.

-

Suspend the 1-(3-carboxyphenyl)thiourea in a solvent like ethanol.

-

Add 1,2-dibromoethane.

-

Reflux the mixture for 12-24 hours. The product, typically as its HBr salt, will precipitate.

-

Filter the salt and neutralize with a base (e.g., NaHCO₃ solution) to obtain the free base form of the target molecule.

-

Purify by recrystallization.

-

While this method is robust, it is more time-consuming and involves more steps than the direct nucleophilic substitution described in Part 1.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Reagent Specific:

-

2-Bromo-4,5-dihydrothiazole: Corrosive and a lachrymator. Handle with care and avoid inhalation or skin contact.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Use in a fume hood.

-

Triethylamine (TEA): Flammable and corrosive. Causes severe skin burns and eye damage.

-

1,2-Dibromoethane: A known carcinogen and toxic. Handle with extreme caution and appropriate engineering controls.

-

Conclusion

The synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is most efficiently achieved through a one-step nucleophilic substitution reaction. This method, utilizing 3-aminobenzoic acid and 2-bromo-4,5-dihydrothiazole, offers a direct and high-yielding route to the target compound. The protocol is robust, and its progress can be easily monitored, making it suitable for standard laboratory synthesis. The alternative pathway through a thiourea intermediate provides a valid, albeit longer, synthetic option. The successful synthesis and purification of this compound will provide valuable material for further investigation into its potential biological activities.

References

-

Smolecule. (2023, August 16). 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. Available at: 1]

-

ResearchGate. (n.d.). Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Available at: 2]

-

Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Available at: 4]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: 3]

-

PubMed Central. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available at: 6]

-

ResearchGate. (2019, March 31). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Available at: 7]

-

PMC - NIH. (2022, November 24). Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents. Available at: 5]

Sources

- 1. Buy 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid | 1707399-64-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the scarcity of direct experimental data for this specific molecule, this document synthesizes predicted data from robust computational models with detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive characterization and a practical framework for the laboratory analysis of this compound and its analogs. The subsequent sections will delve into the molecular structure, predicted physicochemical parameters, and step-by-step methodologies for spectroscopic and physicochemical characterization, underpinned by a commitment to scientific integrity and reproducibility.

Introduction and Molecular Structure

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid belongs to the class of 2-aminothiazoline derivatives, which are recognized for their diverse biological activities, including potential antimicrobial and anticancer properties.[1][2] The molecule incorporates three key functional moieties: a benzoic acid group, an amino linker, and a 4,5-dihydrothiazole (thiazoline) ring. This unique combination of a lipophilic heterocyclic system and ionizable acidic and basic centers dictates its physicochemical behavior, influencing its solubility, permeability, and interactions with biological targets. Understanding these properties is paramount for its advancement as a potential therapeutic agent.

Molecular Formula: C₁₀H₁₀N₂O₂S[2]

Molecular Weight: 238.27 g/mol

The structural arrangement of these functional groups suggests the compound will exhibit both acidic and basic characteristics, with the carboxylic acid function being the primary acidic center and the amino and thiazoline nitrogens contributing to its basicity. The following sections will provide a detailed analysis of these properties.

Predicted Physicochemical Properties

In the absence of direct experimental data, a summary of predicted physicochemical properties is presented below. These values, derived from computational models, serve as a valuable baseline for experimental design and interpretation.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | Not readily predictable with high accuracy | Influences formulation and stability |

| Boiling Point (°C) | Not readily predictable with high accuracy | Relevant for high-temperature processing |

| pKa (acidic) | 4.0 - 5.0 (for the carboxylic acid) | Governs solubility and ionization at physiological pH |

| pKa (basic) | 2.0 - 4.0 (for the amino/thiazoline moieties) | Affects ionization state and potential for salt formation |

| logP | 1.5 - 2.5 | A key indicator of lipophilicity and membrane permeability |

| Aqueous Solubility | Low to moderate | Critical for bioavailability and formulation |

Experimental Protocols for Physicochemical Characterization

The following protocols are established, standard methodologies that can be applied to determine the physicochemical properties of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure substance.

Methodology: Capillary Melting Point Determination [3][4][5]

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating Protocol:

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

-

For a more precise measurement, heat the sample to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[6][7][8][9][10]

Methodology: Shake-Flask Method for Equilibrium Solubility

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. Potentiometric titration is a highly accurate method for its determination.[11][12][13][14][15]

Methodology: Potentiometric Titration

-

Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration (typically 1-10 mM).

-

Titration:

-

To determine the acidic pKa (carboxylic acid), titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

To determine the basic pKa, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more precise determination, the first or second derivative of the titration curve can be used to identify the equivalence point.

Caption: Potentiometric Titration for pKa Determination.

Lipophilicity (logP) Determination

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent and water, providing an indication of its lipophilicity. The shake-flask method is the traditional and most reliable technique.[16][17][18][19][20]

Methodology: Shake-Flask Method for logP Determination

-

Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for logD) with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases, then allow the layers to separate completely.

-

Sample Collection: Carefully collect an aliquot from each phase.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Workflow for logP Determination by Shake-Flask Method.

Synthesis and Spectroscopic Characterization

Synthesis

The synthesis of 2-amino-4,5-dihydrothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis or variations thereof.[21][22][23] A plausible synthetic route to the title compound involves the reaction of a suitable 3-aminobenzoic acid derivative with a halo-functionalized precursor to the dihydrothiazole ring.

Spectroscopic Characterization

The structural elucidation of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid would rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the methylene protons of the dihydrothiazole ring, and exchangeable protons for the amino and carboxylic acid groups.[24][25][26]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments, including signals for the carbonyl carbon, aromatic carbons, and the carbons of the dihydrothiazole ring.[24][27]

-

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H, O-H, C=O, C=N, and aromatic C-H functional groups present in the molecule.[28][29][30][31][32]

-

Mass Spectrometry: Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[1][33][34][35][36]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. While direct experimental data is currently limited, the presented predicted values offer valuable initial insights for drug development professionals. The detailed experimental protocols included herein provide a clear and actionable framework for the empirical determination of these crucial parameters. The synthesis and spectroscopic characterization outline further establishes a comprehensive approach to the study of this promising molecule. It is the author's intent that this guide will facilitate and standardize future research on this compound and its derivatives.

References

-

Johnson, R., Smith, J., & Williams, K. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(3), 479-490. [Link]

-

Li, Y., & Wu, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Engineering, 35(5), 1-8. [Link]

-

Lee, T. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

-

Khan, A., et al. (2021). A review on benefits of mass spectrometry for the small molecule drug discovery. Journal of Chemical and Pharmaceutical Research, 13(10), 1-8. [Link]

-

Lavrich, K. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Popa, M. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Farmacia, 61(1), 1-12. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Roses, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 123-130. [Link]

-

University of Missouri–St. Louis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. University of Missouri–St. Louis. [Link]

-

University of Calgary. (n.d.). Melting point determination. University of Calgary. [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

Yildiz, I., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 2(1), 46-51. [Link]

-

Kumar, A., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(2), 1083-1111. [Link]

-

ResearchGate. (2024). FT-IR spectra a experimentally FT-IR of the derivative 1. ResearchGate. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of the American Chemical Society, 135(23), 8593-8600. [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Lokey Lab Protocols. [Link]

-

Scribd. (n.d.). Melting Point Determination Guide. Scribd. [Link]

-

Maleki, A., et al. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 7(45), 28224-28231. [Link]

-

Al-Omar, M. A., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 882. [Link]

-

Chinese Pharmaceutical Association. (2014). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Association. [Link]

-

Singhvi, G., & Singh, M. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 23(1), 237-239. [Link]

-

Wiles, C., et al. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 4(2), 171-175. [Link]

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum data of Thiazines (H4-H6). ResearchGate. [Link]

-

ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... ResearchGate. [Link]

-

Aly, A. A., et al. (2022). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Polymers, 14(23), 5195. [Link]

-

Reddy, G. V., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. The Journal of Organic Chemistry. [Link]

-

Wang, Y., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(5), 1643. [Link]

-

Semantic Scholar. (n.d.). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Semantic Scholar. [Link]

Sources

- 1. Mass spectrometry for small molecule pharmaceutical product development: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid | 1707399-64-1 [smolecule.com]

- 3. thinksrs.com [thinksrs.com]

- 4. westlab.com [westlab.com]

- 5. scribd.com [scribd.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. asianpubs.org [asianpubs.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. asdlib.org [asdlib.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. enamine.net [enamine.net]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 21. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 26. semanticscholar.org [semanticscholar.org]

- 27. rsc.org [rsc.org]

- 28. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 34. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 35. academicjournals.org [academicjournals.org]

- 36. spectroscopyonline.com [spectroscopyonline.com]

Whitepaper: Unraveling the Mechanistic Landscape of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid. While direct, extensive research on this specific molecule is limited, its structural motifs—a dihydrothiazole ring linked to a benzoic acid moiety—are well-represented in a multitude of biologically active agents. By examining the established activities of structurally related compounds, this document synthesizes a predictive framework for its biological function. The core of this guide focuses on plausible interactions with key cellular targets, primarily kinase inhibition, and outlines robust experimental methodologies to validate these hypotheses. This paper is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this and similar chemical scaffolds.

Introduction: A Scaffold of Therapeutic Promise

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a synthetic organic compound featuring a dihydrothiazole ring, an amino linker, and a benzoic acid group. Its molecular formula is C10H10N2O2S.[1][2] The constituent chemical moieties are hallmarks of various pharmacologically active molecules, suggesting a rich potential for biological activity.

-

The Thiazole and Dihydrothiazole Core: The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3] The dihydrothiazole variant retains key electronic features that can facilitate molecular interactions.[1]

-

The Aminobenzoic Acid Moiety: Aminobenzoic acids are crucial building blocks in pharmaceutical development.[4][5] This part of the molecule can engage in hydrogen bonding and ionic interactions, often serving as a critical anchor for binding to biological targets.

The convergence of these two key structural features in 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid makes it a compelling candidate for investigation in various therapeutic areas. This guide will explore its most probable mechanisms of action based on the established pharmacology of its chemical relatives.

Postulated Core Mechanism of Action: Kinase Inhibition

The most prominent and well-documented mechanism for compounds containing the 2-aminothiazole scaffold is the inhibition of protein kinases.[6][7][8] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a common driver of diseases like cancer and inflammatory disorders.

Targeting the ATP-Binding Pocket

Many 2-aminothiazole-based inhibitors function by competing with ATP for binding to the kinase active site. The nitrogen atoms of the thiazole ring and the exocyclic amino group can form key hydrogen bond interactions with the "hinge" region of the kinase, a critical structural element for ATP binding.

-

Potential Kinase Targets:

-

Src Family Kinases: The 2-aminothiazole scaffold is the core of Dasatinib, a potent pan-Src family kinase inhibitor used in cancer therapy.[8]

-

Casein Kinase 2 (CK2): Derivatives of 4-(thiazol-5-yl)benzoic acid have been identified as potent inhibitors of CK2, a kinase implicated in cancer cell proliferation and survival.[9][10]

-

Cyclin-Dependent Kinases (CDKs): Various aminothiazole derivatives have shown pan-CDK inhibitory activity, suggesting a role in cell cycle regulation.[7]

-

The diagram below illustrates the hypothetical interaction of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid with a generic kinase ATP-binding pocket.

Caption: Hypothetical binding of the compound to a kinase active site.

Allosteric Inhibition

Recent research has also identified that some aminothiazole derivatives can act as allosteric inhibitors, binding to sites on the kinase other than the ATP pocket.[10] This can offer a pathway to achieving greater selectivity against specific kinases. For instance, derivatives of 4-(4-phenylthiazol-2-ylamino)benzoic acid have been shown to bind to an allosteric site on the CK2α subunit.[10]

Other Potential Mechanisms of Action

While kinase inhibition is a primary hypothesis, the structural features of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid suggest other potential biological activities.

Glucokinase Activation

Thiazole-2-yl benzamide derivatives have been investigated as potential glucokinase (GK) activators for the treatment of type 2 diabetes.[11] Glucokinase plays a key role in glucose sensing and metabolism. The subject compound shares structural similarities with these activators.

ROR1 Inhibition

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a target in non-small cell lung cancer.[12] Benzothiazole derivatives have been developed as potent ROR1 inhibitors, suggesting that the broader thiazole family could interact with this target.[12]

Antimicrobial Activity

The thiazole moiety is a common feature in compounds with demonstrated antimicrobial properties against various bacterial strains.[1][2][13] The mechanism often involves the inhibition of essential bacterial enzymes.

Experimental Protocols for Mechanism of Action Elucidation

To move from postulated to confirmed mechanisms, a structured experimental approach is necessary. The following protocols outline a logical workflow for investigating the biological activity of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid.

Initial Target Class Screening

A broad-based initial screening is crucial to identify the general class of biological targets.

Workflow: Broad Kinase Panel Screening

Caption: Workflow for identifying potential kinase targets.

Step-by-Step Protocol:

-

Compound Preparation: Solubilize 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Assay Execution: Submit the compound to a commercial kinase screening panel (e.g., services from Eurofins, Reaction Biology) at a fixed concentration (typically 1-10 µM). These panels utilize in vitro biochemical assays to measure the compound's ability to inhibit the activity of a large number of purified kinases.

-

Data Analysis: Calculate the percentage of inhibition for each kinase relative to a control.

-

Hit Identification: Flag kinases that show significant inhibition (e.g., >50%) as primary "hits."

-

IC50 Determination: For each hit kinase, perform a dose-response assay by testing a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).

Cellular Target Engagement and Downstream Signaling

Once primary targets are identified, it is essential to confirm that the compound engages these targets within a cellular context and affects their downstream signaling pathways.

Workflow: Cellular Target Engagement Assay (e.g., CETSA)

Caption: Workflow to confirm target binding in cells.

Step-by-Step Protocol:

-

Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line known to express the target kinase) with the compound or a vehicle control.

-

Thermal Challenge: Heat aliquots of the treated cells to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

-

Protein Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated (melted) fraction via centrifugation.

-

Target Quantification: Quantify the amount of the soluble target protein remaining at each temperature using a specific antibody (e.g., via Western Blot).

-

Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Quantitative Data Summary

While specific quantitative data for 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid is not available in the public domain, research on analogous compounds provides a benchmark for expected potency.

| Compound Class | Target Kinase | Reported IC50 Range (µM) | Reference |

| Thiazol-5-yl benzoic acids | Protein Kinase CK2 | 0.014 - 0.017 | [9] |

| 2-Aminothiazoles (Dasatinib) | Src Family Kinases | < 0.001 | [8] |

| Thiazole-2-yl benzamides | Glucokinase (Activation) | N/A (Activation Fold 1.48-1.83) | [11] |

| Phenylthiazolyl-amino propanoic acids | Anticancer (A549 cells) | 2.47 - 5.42 | [14] |

This table presents data for structurally related compounds to provide context for potential efficacy.

Conclusion and Future Directions

3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid represents a molecule of significant interest due to its structural heritage. The existing literature strongly suggests that its primary mechanism of action is likely to be the inhibition of one or more protein kinases . Key candidates include members of the Src family and Casein Kinase 2.

Future research should be directed at systematically validating these hypotheses using the experimental workflows outlined in this guide. A comprehensive kinase panel screen followed by cellular target engagement assays and analysis of downstream signaling pathways will be critical to definitively elucidate its mechanism of action. Understanding this mechanism is the foundational step toward developing this promising scaffold into a potential therapeutic agent.

References

- Smolecule. (2023, August 16). 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.

- Benchchem. 3-[(1,3-Thiazol-2-yl)amino]benzoic acid.

- MDPI. (2023).

- PubMed. (2018, February 27).

- ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

- Smolecule. (2023, August 16). 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid.

- National Center for Biotechnology Information. (2023, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)

- PubMed. (2025, January 1). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition.

- Iraqi Digital Scientific Journals. (2024, June 23).

- MDPI. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.

- ResearchGate. (2024, March 14). (PDF)

- MDPI. (2021, March 7).

- PubMed. (2016, March 1). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors.

- Google Patents.

- PubMed Central. (2021, January 15).

- PubMed. (2006, November 16). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor.

-

PubMed. (2022, February 10). Discovery of 3,4-Dihydrobenzo[ f][1][11]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects.

- National Institutes of Health.

- MDPI.

Sources

- 1. Buy 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid | 1707399-64-1 [smolecule.com]

- 2. Buy 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid | 769098-64-8 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic & Structural Elucidation of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the detailed structural analysis of this class of compounds. The thiazole ring and its derivatives are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[1]

While specific experimental data for 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is not widely published, this guide will provide a robust framework for its characterization based on the well-established spectroscopic principles of its constituent functional groups. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by data from closely related analogs and precursors.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid comprises a benzoic acid moiety substituted at the meta-position with a 2-amino-4,5-dihydrothiazole group.

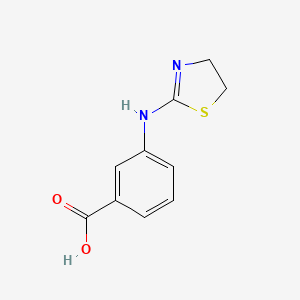

Figure 1: Chemical structure of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Experimental Protocol: NMR Data Acquisition

Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent for this compound. Its high polarity effectively dissolves the molecule, and its deuterated nature prevents interference in the ¹H NMR spectrum. Furthermore, the acidic proton of the carboxylic acid and the amine proton are readily observable in DMSO-d₆.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Procedure:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the dihydrothiazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~9.5 - 10.5 | Singlet (broad) | 1H | -NH- | The amine proton's chemical shift can vary and is often broad due to quadrupole broadening and exchange. |

| ~7.2 - 8.0 | Multiplet | 4H | Ar-H | The four protons on the benzene ring will exhibit complex splitting patterns (multiplets) in the aromatic region. |

| ~4.0 - 4.5 | Triplet | 2H | N-CH₂ | The methylene group adjacent to the nitrogen in the dihydrothiazole ring is expected to be a triplet. |

| ~3.2 - 3.7 | Triplet | 2H | S-CH₂ | The methylene group adjacent to the sulfur in the dihydrothiazole ring will also likely be a triplet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~167.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~158.0 | N-C=N | The sp² carbon of the dihydrothiazole ring bonded to two nitrogens. |

| ~115.0 - 140.0 | Ar-C | The six carbons of the benzene ring will appear in this region. The carbon attached to the carboxylic acid and the one attached to the amino group will be at the extremes of this range. |

| ~50.0 | N-CH₂ | The aliphatic carbon adjacent to the nitrogen in the dihydrothiazole ring. |

| ~30.0 | S-CH₂ | The aliphatic carbon adjacent to the sulfur in the dihydrothiazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation: The solid sample can be analyzed using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR). The KBr pellet method involves grinding the sample with KBr powder and pressing it into a thin, transparent disk. ATR is a simpler method where the solid sample is pressed against a crystal (e.g., diamond or germanium).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

Procedure (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands for the various functional groups in 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3400 | N-H stretch | Secondary Amine |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600 | C=N stretch | Dihydrothiazole ring |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1250 | C-N stretch | Amine |

| ~700 | C-S stretch | Thiazole Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this molecule as it is a soft ionization method that can produce an intact molecular ion.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which can be used to determine the elemental composition.

Procedure:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

Predicted Mass Spectrum

The molecular formula of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is C₁₀H₁₀N₂O₂S, with a monoisotopic mass of approximately 222.0463 g/mol .

-

Positive Ion Mode: The base peak is expected to be the protonated molecule [M+H]⁺ at m/z ≈ 223.0541.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z ≈ 221.0385 is expected to be observed.

-

Fragmentation: Common fragmentation patterns would involve the loss of CO₂ from the carboxylic acid group and cleavage of the dihydrothiazole ring.

Figure 2: A generalized workflow for the spectroscopic characterization of the target compound.

Conclusion

The structural elucidation of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid can be confidently achieved through a combination of NMR, IR, and Mass Spectrometry. While this guide presents predicted data based on the analysis of its constituent parts and related compounds, the outlined experimental protocols provide a solid foundation for researchers to obtain and interpret empirical data. The convergence of data from these orthogonal analytical techniques will provide an unambiguous confirmation of the structure and purity of this medicinally relevant compound.

References

-

International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

-

ResearchGate. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

-

Journal of Pharmaceutical and Chemical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

-

PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. [Link]

-

MDPI. (2023). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Journal of Molecular Structure. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

Sources

Synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid derivatives

An In-Depth Technical Guide to the Synthesis of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid Derivatives

Introduction: The Significance of the 2-Aminothiazoline Scaffold

The 2-aminothiazole and its saturated analogue, 2-aminothiazoline (2-amino-4,5-dihydrothiazole), represent a class of privileged heterocyclic structures in medicinal chemistry. These scaffolds are cornerstones in the development of numerous therapeutic agents due to their ability to engage in a wide range of biological interactions.[1][2][3] Derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][4][5] The title compound, 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid, combines the potent 2-aminothiazoline moiety with a benzoic acid functional group, opening avenues for further derivatization and exploration as potential drug candidates. The benzoic acid group can act as a handle for creating amides, esters, or other functionalities, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid derivatives. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and discuss key considerations for process optimization, targeting an audience of researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or easily synthesized precursors. For 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid, two primary disconnections present themselves, outlining the two most viable synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy 1 (Route A): This approach involves forming the key C-N bond between the 3-aminobenzoic acid backbone and a pre-formed 2-halo-4,5-dihydrothiazole ring. This is a direct and often efficient method, analogous to a Buchwald-Hartwig or Ullmann-type coupling.

-

Strategy 2 (Route B): This strategy builds the 4,5-dihydrothiazole ring from an N-aryl thiourea precursor. This is a classic and robust method for forming 2-aminothiazoline systems, involving the cyclization of a thiourea derivative with a two-carbon electrophile like 1,2-dihaloethane.

Strategy 1: Synthesis via Nucleophilic Substitution

This pathway is predicated on the reaction between a nucleophilic 3-aminobenzoic acid derivative and an electrophilic 2-halo-4,5-dihydrothiazole. The choice of reactants and conditions is critical to avoid side reactions and ensure a good yield.

Mechanistic Considerations

The core of this reaction is a nucleophilic aromatic substitution (SNAr) or, more commonly, a transition-metal-catalyzed cross-coupling reaction. The amino group of 3-aminobenzoic acid attacks the carbon atom of the C-X bond (where X is a halogen) on the dihydrothiazole ring. Due to the electron-rich nature of the benzoic acid ring, this reaction often requires a catalyst (like copper or palladium) and a base to facilitate the coupling. The carboxylic acid group typically requires protection (e.g., as an ester) to prevent interference with the basic conditions of the reaction.

Caption: Workflow for Synthesis Strategy 1.

Detailed Experimental Protocol (Representative)

This protocol describes the copper-catalyzed coupling (Ullmann condensation) of methyl 3-aminobenzoate with 2-bromo-4,5-dihydrothiazole, followed by ester hydrolysis.

Part A: Methyl 3-((4,5-dihydrothiazol-2-yl)amino)benzoate Synthesis

| Reagents & Materials | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Methyl 3-aminobenzoate | 151.16 | 1.51 g | 10.0 |

| 2-Bromo-4,5-dihydrothiazole | 166.04 | 1.83 g | 11.0 |

| Copper(I) Iodide (CuI) | 190.45 | 190 mg | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - |

Procedure:

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-aminobenzoate (10.0 mmol), 2-bromo-4,5-dihydrothiazole (11.0 mmol), copper(I) iodide (1.0 mmol), and potassium carbonate (20.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous DMF to the flask. The use of an anhydrous polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and salts, facilitating the reaction.[6]

-

Reaction: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. The inert atmosphere prevents oxidation of the copper catalyst.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the methyl 3-aminobenzoate spot indicates reaction completion (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate should form. Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure ester.

Part B: Hydrolysis to 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid

-

Setup: Dissolve the purified ester from Part A in a mixture of 30 mL of methanol and 15 mL of 2M sodium hydroxide solution.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the ester spot by TLC.

-

Work-up: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with 20 mL of ethyl acetate to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 4-5 with 1M hydrochloric acid. The product will precipitate out of the solution.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry in a vacuum oven at 50 °C to yield the final product.

Strategy 2: Synthesis via Thiourea Cyclization

This classic and highly reliable method involves two main steps: the formation of an N-aryl thiourea from a 3-aminobenzoic acid derivative, followed by a cyclocondensation reaction with a 1,2-dielectrophile to construct the thiazoline ring. This approach is often favored for its robustness and the ready availability of starting materials.

Caption: Workflow for Synthesis Strategy 2.

Mechanistic Considerations

The first step involves converting the amino group of 3-aminobenzoic acid into a thiourea. This can be achieved through various reagents, such as ammonium thiocyanate under acidic conditions or by reacting with an isothiocyanate. The subsequent cyclization step is a double nucleophilic substitution. The sulfur atom of the thiourea first attacks one of the electrophilic carbons of 1,2-dibromoethane, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbon, displacing the second bromide and forming the 4,5-dihydrothiazole ring.[1] This process is a variation of the renowned Hantzsch thiazole synthesis.[7]

Detailed Experimental Protocol (Representative)

This protocol details the synthesis starting from 3-aminobenzoic acid.

Part A: Synthesis of N-(3-Carboxyphenyl)thiourea

| Reagents & Materials | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-Aminobenzoic acid | 137.14 | 1.37 g | 10.0 |

| Ammonium thiocyanate | 76.12 | 0.84 g | 11.0 |

| Acetic Anhydride | 102.09 | 2.0 mL | ~21.0 |

| Acetic Acid | - | 20 mL | - |

Procedure:

-

Setup: In a 100 mL flask, dissolve 3-aminobenzoic acid (10.0 mmol) in 20 mL of glacial acetic acid.

-

Acylation: Add acetic anhydride (2.0 mL) and heat the mixture to reflux for 30 minutes to form the intermediate N-acetyl derivative. This step protects the amine and activates it for the next reaction.

-

Thiourea Formation: Cool the mixture slightly and add ammonium thiocyanate (11.0 mmol). Reflux the mixture for an additional 4-6 hours.

-

Hydrolysis & Isolation: Cool the reaction mixture and pour it into 100 mL of hot water. Heat the aqueous mixture for 1 hour to hydrolyze the acetyl group. Upon cooling, the N-(3-carboxyphenyl)thiourea will precipitate. Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture.

Part B: Cyclization to 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid

| Reagents & Materials | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| N-(3-Carboxyphenyl)thiourea | 196.22 | 1.96 g | 10.0 |

| 1,2-Dibromoethane | 187.86 | 0.95 mL | 11.0 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.68 g | 20.0 |

| Ethanol | - | 40 mL | - |

Procedure:

-

Setup: Suspend N-(3-carboxyphenyl)thiourea (10.0 mmol) and sodium bicarbonate (20.0 mmol) in 40 mL of absolute ethanol in a round-bottom flask. The base is essential to neutralize the HBr formed during the reaction.

-

Reagent Addition: Add 1,2-dibromoethane (11.0 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate with 1% acetic acid).

-

Work-up: After completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be triturated with diethyl ether to remove non-polar impurities.

-

Purification: Recrystallize the solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the pure 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid.

Validation and Characterization

For both synthetic routes, the identity and purity of the final product must be confirmed through standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the aromatic protons of the benzoic acid ring, the methylene protons (-CH₂-CH₂-) of the dihydrothiazole ring (typically appearing as two triplets), and the N-H proton.

-

¹³C NMR: Confirmation of the number of unique carbon atoms, including the carbonyl carbon of the carboxylic acid and the C=N carbon of the thiazoline ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₀H₁₀N₂O₂S, MW: 222.26 g/mol ).

-

FT-IR Spectroscopy: To identify key functional groups, such as the C=O stretch of the carboxylic acid, N-H stretches, and C=N stretch of the thiazoline ring.

Conclusion and Outlook

The synthesis of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid derivatives can be effectively achieved through two primary, reliable strategies. The nucleophilic substitution route offers a direct coupling approach but may require catalyst screening and protection of the carboxylic acid. The thiourea cyclization method is a more classical, multi-step but robust alternative that builds the heterocyclic ring from the ground up.

The choice of synthetic route will depend on factors such as starting material availability, scalability, and the desired substitution patterns on the final molecule. Both pathways provide a solid foundation for researchers to generate libraries of these promising compounds for evaluation in drug discovery programs, leveraging the proven pharmacological potential of the 2-aminothiazoline scaffold.[8][9]

References

- BenchChem. (n.d.). Novel synthesis routes for substituted 2-aminothiazoles.

- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.

- MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.

- ResearchGate. (n.d.). Various synthetic routes to the 2-aminothiazole core preparation.

- National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Smolecule. (2023). 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid.

- Acta Chimica Slovenica. (n.d.).

- BenchChem. (n.d.). 3-[(1,3-Thiazol-2-yl)amino]benzoic acid.

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.

- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5-(Substituted)-2-Amino-Thiadiazoles.

- ResearchGate. (n.d.). Synthesis, Transformation of 3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic Acids, Bis(thiazol-5-yl)phenyl-, Bis(thiazol-5-yl)methane Derivatives, and Their Antimicrobial Activity.

- Chemical Reviews Letters. (2025).

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.

- ResearchGate. (2007). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.

- Biopolymers and Cell. (2021).

- National Center for Biotechnology Information. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation.

- International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid.

- Google Patents. (n.d.). Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid | 1707399-64-1 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Biological Screening of Novel 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid Analogs

An In-Depth Technical Guide:

Introduction: The Rationale for Screening 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic Acid Analogs

The 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. This assertion is grounded in the well-documented and diverse biological activities of the thiazole moiety, which includes antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][2] The structural similarity of this scaffold to other known bioactive molecules, such as para-aminobenzoic acid (PABA) analogs and 2-aminothiazole derivatives, further strengthens its potential in drug discovery programs.[2][3][4] For instance, certain 2-aminothiazole derivatives have been identified as allosteric inhibitors of protein kinase CK2α, a validated anti-cancer drug target, highlighting a potential mechanism of action for this class of compounds.[2]

This guide provides a comprehensive, field-proven framework for the systematic biological screening of a library of novel 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid analogs. Our approach is designed as a hierarchical cascade, beginning with a broad primary screen to identify cytotoxic "hits" and progressing to more focused secondary assays to elucidate their mechanism of action. The causality behind each experimental choice is explained, ensuring that the screening process is not merely a set of procedures but a logical, self-validating system for identifying and characterizing promising lead compounds for anticancer drug development.[5][6]

Part 1: The Primary Screening Cascade: Identifying Bioactive Hits

The initial phase of any small molecule screening campaign is to efficiently and reliably identify which compounds in the library possess the desired biological activity.[7] Given the established potential of the core scaffold in oncology, our primary objective is to identify analogs that exhibit cytotoxicity against cancer cells.[2][3]

The Assay of Choice: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

The MTT assay is a robust, colorimetric, and widely accepted method for assessing cellular metabolic activity, which serves as an effective proxy for cell viability and proliferation.[8][9]

Causality Behind the Choice:

-

High-Throughput Compatibility: The assay is readily adaptable to a 96-well plate format, making it suitable for screening a library of compounds simultaneously.

-

Principle of Action: The assay's principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active (i.e., living) cells.[10][11] The intensity of the purple color, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[11] This provides a quantitative measure of a compound's cytotoxic or cytostatic effects.

-

Cost-Effectiveness: Compared to more complex assays, the MTT assay is relatively inexpensive, which is a critical consideration for primary screening.[8]

Primary Screening Workflow

The workflow for the primary screen is designed for efficiency and the generation of clear, actionable data.

Caption: Primary screening workflow for identifying cytotoxic analogs.

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[8][10][11][12]

-

Cell Seeding: Seed a chosen cancer cell line (e.g., HeLa, MCF-7) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid analogs in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for an additional 48 to 72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10][12] Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals in viable cells.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm (or 590 nm) using a microplate reader.[8][10] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Primary Screening Hits

Compounds that exhibit an IC₅₀ value below a predetermined threshold (e.g., <10 µM) are considered "hits" and are prioritized for secondary screening.

| Compound ID | Structure (if available) | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 | Notes |

| Analog-001 | R₁=H, R₂=H | 5.2 ± 0.4 | 7.8 ± 0.6 | Hit |

| Analog-002 | R₁=Cl, R₂=H | > 50 | > 50 | Inactive |

| Analog-003 | R₁=H, R₂=CH₃ | 2.1 ± 0.2 | 3.5 ± 0.3 | Potent Hit |

| ... | ... | ... | ... | ... |

Part 2: Secondary Screening: Unveiling the Mechanism of Action

Once potent hits are identified, the next critical step is to move beyond "what" they do (kill cancer cells) to "how" they do it. Secondary assays are designed to provide mechanistic insights into the phenotypic effects observed in the primary screen.

Assessing the Impact on Cancer Cell Migration: The Wound Healing Assay

A key hallmark of cancer malignancy is metastasis, which involves cell migration.[13] The wound healing (or scratch) assay is a straightforward and widely used method to assess collective cell migration in vitro.[14]

Causality Behind the Choice:

-

Physiological Relevance: This assay mimics, in a simplified 2D model, the process of cells moving to close a gap, akin to tissue repair or tumor cell invasion.

-

Direct Visualization: It provides direct, image-based evidence of the inhibition of cell migration, a critical anti-metastatic property.

-

Complementary Data: It provides a different functional readout from the viability assay, helping to build a more complete profile of the compound's activity.

Detailed Protocol: Wound Healing (Scratch) Assay

This protocol is based on established methods.[13][14][15]

-

Create a Confluent Monolayer: Seed cells in a 6- or 12-well plate at a density that will result in a fully confluent monolayer after 24 hours.

-

Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[14][15]

-

Wash and Treat: Gently wash the wells twice with PBS to remove detached cells.[14] Replace the PBS with fresh medium containing the hit compound at a non-lethal concentration (e.g., at or below its IC₂₅) to ensure observed effects are due to migration inhibition, not cytotoxicity.

-

Image Acquisition: Immediately after creating the wound (T=0), capture images of the scratch at marked locations using a phase-contrast microscope.

-

Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., 12, 24, and 48 hours).

-